molecular formula C26H27N5O3 B2841484 3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1207015-79-9

3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Cat. No.: B2841484
CAS No.: 1207015-79-9
M. Wt: 457.534
InChI Key: YTWMTSVXEUNHRM-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a furan ring, a dihydropyrimidinone moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide typically involves multi-step organic synthesis. A general synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable diketone or β-keto ester, the pyrazole ring can be formed via cyclization with hydrazine or its derivatives.

    Introduction of the Dihydropyrimidinone Moiety: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed.

    Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Formation of the Amide Bond: The final step involves the coupling of the cyclohexyl group with the pyrazole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The dihydropyrimidinone moiety can be reduced to tetrahydropyrimidinone under hydrogenation conditions.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (palladium on carbon) under hydrogen gas are common.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as NaH (sodium hydride) are frequently used.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Tetrahydropyrimidinones.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. The presence of multiple pharmacophores within the molecule makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-N-(3-(furan-2-yl)-1H-pyrazol-5-yl)propanamide: Lacks the dihydropyrimidinone moiety, potentially altering its biological activity.

    N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide: Lacks the cyclohexyl group, which may affect its hydrophobic interactions and overall stability.

    3-Cyclohexyl-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide: Lacks the furan ring, which could influence its electronic properties and reactivity.

Uniqueness

The uniqueness of 3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide lies in its combination of multiple pharmacophores within a single molecule, offering a versatile platform for the development of new therapeutic agents and materials.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and comparison with similar compounds

Properties

IUPAC Name

3-cyclohexyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c32-24(14-13-18-8-3-1-4-9-18)28-23-16-21(22-12-7-15-34-22)30-31(23)26-27-20(17-25(33)29-26)19-10-5-2-6-11-19/h2,5-7,10-12,15-18H,1,3-4,8-9,13-14H2,(H,28,32)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWMTSVXEUNHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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